molecular formula C16H22FN3O4 B13312729 Tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate

Tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate

Cat. No.: B13312729
M. Wt: 339.36 g/mol
InChI Key: OGAHSMGDVGVGJH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a piperidine ring substituted with amino, nitro, and fluorine groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Piperidine Ring Formation: Cyclization to form the piperidine ring.

    Amination: Introduction of the amino group.

    Protection: Protection of the amino group with a tert-butyl group to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino group, while substitution of the fluorine atom can yield various substituted derivatives.

Scientific Research Applications

Tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.

    Pharmaceuticals: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.

    Materials Science: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The combination of amino, nitro, and fluorine groups provides a distinct reactivity profile and potential for diverse applications.

Properties

Molecular Formula

C16H22FN3O4

Molecular Weight

339.36 g/mol

IUPAC Name

tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-7-6-11(12(17)9-19)10-4-5-13(18)14(8-10)20(22)23/h4-5,8,11-12H,6-7,9,18H2,1-3H3

InChI Key

OGAHSMGDVGVGJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

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